1-Pentyl-1H-indazole-3-carboxylic acid
Overview
Description
1-Pentyl-1H-indazole-3-carboxylic acid is a synthetic compound with the molecular formula C13H16N2O2. It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring.
Mechanism of Action
Target of Action
1-Pentyl-1H-indazole-3-carboxylic acid is a synthetic intermediate used in the synthesis of various cannabinoid indazole compounds . The primary targets of these compounds are the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2) . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory.
Mode of Action
It is known that cannabinoids typically exert their effects by binding to and activating the cb1 and cb2 receptors . This interaction triggers a series of intracellular events, leading to changes in cell function.
Biochemical Pathways
Activation of the cb1 and cb2 receptors by cannabinoids can influence several signaling pathways, including the cyclic adenosine monophosphate (camp) pathway, the mitogen-activated protein kinase (mapk) pathway, and the phosphoinositide 3-kinase (pi3k) pathway . These pathways play key roles in various cellular processes, including cell proliferation, differentiation, and survival.
Pharmacokinetics
The solubility of the compound in various solvents such as dmf, dmso, ethanol, and methanol has been reported . These properties can influence the compound’s bioavailability and its ability to reach its target receptors in the body.
Result of Action
Cannabinoids that target the cb1 and cb2 receptors can have various effects, including pain relief, appetite stimulation, and mood enhancement . It’s important to note that the specific effects can vary depending on the specific cannabinoid compound and its affinity for the CB1 and CB2 receptors.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature and pH . Additionally, the compound’s action and efficacy can be influenced by the physiological environment, including the presence of other molecules that can interact with the CB1 and CB2 receptors.
Biochemical Analysis
Biochemical Properties
The predominant metabolic pathway for 1-Pentyl-1H-indazole-3-carboxylic acid is ester hydrolysis yielding a wide variety of N-pentylindazole-3-carboxylic acid metabolites . Ten metabolites for this compound were identified, with the majority generated by hydroxylation, carbonylation, and carboxylation with or without glucuronidation .
Cellular Effects
The cellular effects of this compound are not well known . Synthetic cannabinoids, to which this compound belongs, are known to bind to cannabinoid receptor type 1 (CB 1) and cannabinoid receptor type 2 (CB 2), and are expected to have cannabis-like effects .
Molecular Mechanism
It is known that synthetic cannabinoids bind to cannabinoid receptors, which may lead to various physiological effects .
Temporal Effects in Laboratory Settings
It is known that synthetic cannabinoids can have long-term effects on cellular function .
Dosage Effects in Animal Models
Synthetic cannabinoids are known to have varying effects at different dosages .
Metabolic Pathways
This compound is involved in several metabolic pathways. The predominant metabolic pathway is ester hydrolysis, yielding a variety of N-pentylindazole-3-carboxylic acid metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well known. Synthetic cannabinoids are known to interact with various transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is not well known. Synthetic cannabinoids are known to be localized in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pentyl-1H-indazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of ortho-aminobenzonitriles with hydrazine derivatives under acidic conditions. This reaction typically requires a catalyst such as copper acetate and is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves optimizing the synthetic route for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Pentyl-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohol derivatives.
Substitution: Functionalized indazole derivatives.
Scientific Research Applications
1-Pentyl-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes
Comparison with Similar Compounds
1-Pentyl-1H-indazole-3-carboxylic acid can be compared with other similar compounds, such as:
PB-22: An analog with a quinoline substructure, known for its use as a synthetic cannabinoid.
5F-PB-22: A fluorinated analog of PB-22, exhibiting similar properties but with enhanced potency.
SDB-005: An indazole analog of PB-22, used in forensic and research applications
Uniqueness: this compound stands out due to its specific structural features and the range of biological activities it exhibits.
Properties
IUPAC Name |
1-pentylindazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-3-6-9-15-11-8-5-4-7-10(11)12(14-15)13(16)17/h4-5,7-8H,2-3,6,9H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNDVXVERSIHRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1-pentyl-1H-indazole-3-carboxylic acid important in the context of synthetic cannabinoid research?
A1: this compound is a key metabolite of MN-18 and 5F-MN-18, two synthetic cannabinoids identified in recent years. The presence of this metabolite in biological samples can serve as a marker for MN-18 or 5F-MN-18 intake, aiding clinical and forensic investigations. This is crucial as understanding the metabolism of novel psychoactive substances like MN-18 and 5F-MN-18 is essential for confirming their use and linking them to potential adverse effects. []
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